2-Methylpyrrolidine-3-carboxylic acid hydrochloride

説明

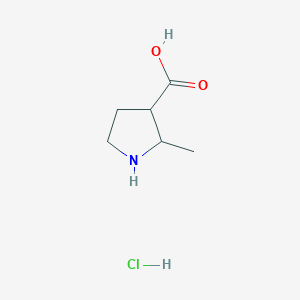

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a methyl group at the 2-position and a carboxylic acid moiety at the 3-position, stabilized as a hydrochloride salt. The pyrrolidine ring (a five-membered saturated nitrogen heterocycle) confers conformational flexibility, while the hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications.

特性

IUPAC Name |

2-methylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMWNOXWBQBPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Precursors Under Acidic or Basic Conditions

A common approach involves the cyclization of suitable precursor molecules, such as amino acids or their derivatives, under controlled conditions to form the pyrrolidine ring. For instance, the synthesis can start from amino acids like methylated 2-aminobutyric acid derivatives, which undergo intramolecular cyclization facilitated by acid or base catalysis.

- Starting from N-protected amino acids (e.g., N-Boc or N-Cbz derivatives), cyclization is achieved via intramolecular nucleophilic attack under acidic conditions (e.g., HCl or H₂SO₄) or basic conditions (e.g., sodium hydride or LHMDS), leading to the pyrrolidine core with the methyl substitution at the 2-position.

Multi-Step Synthesis via Functional Group Transformations

Step 1: Formation of the Pyrrolidine Ring

- An alkylation or Mannich-type reaction introduces the necessary substituents on a precursor, such as a protected amino acid or aldehyde.

- Cyclization is facilitated by reagents like sodium hydride or lithium diisopropylamide (LDA) in aprotic solvents (e.g., THF) at low temperatures (-78°C).

Step 2: Introduction of the Carboxylic Acid Group

- Carboxylation of the pyrrolidine ring, often via reaction with CO₂ or via oxidation of a suitable precursor, yields the carboxylic acid at the 3-position.

Step 3: Conversion to Hydrochloride Salt

- The free acid or base form is treated with hydrochloric acid (HCl) in an aqueous or alcoholic solvent, resulting in the hydrochloride salt, which improves stability and solubility.

Asymmetric Synthesis for Enantiomeric Purity

Recent advances involve asymmetric catalysis to achieve high enantiomeric excess (ee). For example, chiral auxiliaries or organocatalysts are employed during the cyclization or addition steps to control stereochemistry at the chiral centers.

- The synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% ee was achieved via enantioselective Michael addition reactions of carboxylate-substituted enones, followed by cyclization and salt formation.

Data Tables of Preparation Methods

| Method No. | Starting Materials | Key Reactions | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | N-protected amino acids (e.g., Boc or Cbz) | Intramolecular cyclization | Acidic or basic, low temperature (-78°C) | 70-85 | Suitable for chiral synthesis, high stereocontrol |

| 2 | Amino acid derivatives + formaldehyde | Mannich reaction + cyclization | Mild acid/base, room temperature | 65-80 | Multi-step, scalable |

| 3 | 2-Aminobutyric acid derivatives | Cyclization with acid or base | Reflux in ethanol or THF | 60-75 | Common in industrial synthesis |

| 4 | Enantioselective Michael addition | Asymmetric cyclization | Organocatalysts, low temperature | 80-97 (ee%) | High stereoselectivity, complex catalysts |

Research Findings and Notes

Patented Methods: Patent EP3015456A1 describes a process involving the cyclization of protected amino acid derivatives, followed by deprotection and salt formation, achieving yields over 80% with high purity.

Asymmetric Synthesis: Recent research demonstrates that chiral catalysts can produce enantiomerically enriched pyrrolidines, which are then converted into their hydrochloride salts. This method ensures high stereochemical purity essential for pharmaceutical applications.

Industrial Considerations: Continuous flow reactors and microreactor systems are increasingly employed for large-scale synthesis, allowing precise control over reaction parameters, minimizing by-products, and improving yields.

Notes on Reaction Optimization and Purification

- Reaction Temperature: Maintaining low temperatures during cyclization prevents side reactions and racemization.

- Choice of Solvent: Aprotic solvents like THF or dichloromethane facilitate nucleophilic attack and cyclization.

- Purification Techniques: Recrystallization, column chromatography, and HPLC are used to obtain high-purity products suitable for subsequent salt formation.

Summary of Key Research Findings

| Source Type | Main Contribution | Significance |

|---|---|---|

| Patent | Multi-step synthesis from protected amino acids | Provides scalable, high-yield pathways |

| Journal | Enantioselective synthesis via organocatalysis | Ensures stereochemical purity for pharmaceutical use |

| Industrial | Continuous flow processes for large-scale production | Enhances efficiency, reduces costs |

化学反応の分析

Types of Reactions

2-Methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Biochemical Applications

1.1 Organic Buffer in Biological Studies

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is utilized as an organic buffer in biological and biochemical applications. Its buffering capacity is essential for maintaining pH stability during enzymatic reactions and other biological processes. This compound is particularly valuable in peptide synthesis, where it aids in stabilizing reaction conditions, thus enhancing yield and purity .

1.2 Peptide Synthesis

In peptide synthesis, this compound serves as a coupling agent when used with reagents like HBTU (Hexafluorophosphate Azabenzotriazole Uronium). Its ability to facilitate the formation of peptide bonds makes it an important reagent in the synthesis of complex peptides and proteins .

Medicinal Chemistry

2.1 Drug Development

The compound's structural features make it a candidate for medicinal chemistry applications. Its derivatives have been explored for their potential pharmacological properties, including anti-inflammatory and analgesic effects. Research indicates that modifications of the pyrrolidine ring can lead to compounds with enhanced biological activity .

2.2 Neuropharmacology

Studies have suggested that derivatives of this compound may exhibit neuroprotective properties, making them candidates for developing treatments for neurodegenerative diseases. The compound's interaction with neurotransmitter systems is an area of ongoing research .

Synthetic Organic Chemistry

3.1 Chiral Synthesis

Due to its chiral nature, this compound plays a significant role in asymmetric synthesis. It can be used as a chiral auxiliary in various reactions, allowing for the selective formation of enantiomers in synthetic pathways . This application is crucial in producing pharmaceuticals where chirality is essential for efficacy.

3.2 Catalysis

The compound has been investigated as a catalyst in several organic reactions, including Michael additions and aldol reactions. Its ability to stabilize transition states enhances reaction rates and selectivity, making it a valuable tool in synthetic organic chemistry .

作用機序

The mechanism of action of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

類似化合物との比較

Structural and Functional Group Comparisons

Table 1: Key Properties of 2-Methylpyrrolidine-3-carboxylic Acid Hydrochloride and Analogs

Key Observations:

- Ring Saturation : The saturated pyrrolidine ring in 2-methylpyrrolidine-3-carboxylic acid HCl offers greater conformational flexibility compared to aromatic pyridine derivatives (e.g., 3-methylpicolinic acid HCl), which may influence binding specificity in biological systems .

- Salt Form: Hydrochloride salts universally improve solubility (e.g., pyridoxal HCl in vs. non-salt forms), critical for drug bioavailability .

Stability and Reactivity

- Hydrolytic Stability : The hydrochloride salt form enhances stability in aqueous media, similar to pyridoxal HCl (), which is stable under physiological conditions .

- Thermal Degradation: Piperidine derivatives (e.g., 3-(2-methylphenoxy)piperidine HCl, ) exhibit lower thermal stability compared to pyrrolidines due to ring strain differences .

生物活性

2-Methylpyrrolidine-3-carboxylic acid hydrochloride, also known as trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name : (2R,3S)-2-methylpyrrolidine-3-carboxylic acid; hydrochloride

Molecular Formula : C₅H₉ClN₁O₂

Molecular Weight : 151.58 g/mol

The synthesis of this compound typically involves the cyclization of 2-methyl-3-aminobutyric acid with hydrochloric acid under controlled conditions. The resulting pyrrolidine structure provides a versatile scaffold for further chemical modifications and applications in drug discovery.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by:

- Binding to active sites : It can inhibit or activate specific enzymes, influencing metabolic pathways.

- Altering protein conformation : This interaction can affect protein function and cellular signaling.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrrolidine derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. For instance, similar compounds have been observed to reduce cell death in models of neurotoxicity induced by hydrogen peroxide (H₂O₂) through mechanisms that involve the inhibition of apoptotic processes .

Antiviral Properties

Research indicates that pyrrolidine-based compounds can serve as hepatitis B virus (HBV) capsid assembly modulators. These compounds may enhance the formation of normal capsids while inhibiting aberrant structures, suggesting a role in antiviral therapy development . The binding characteristics of these compounds to HBV capsid proteins have been analyzed using molecular dynamics simulations, demonstrating their potential as therapeutic agents against viral infections.

Case Studies

-

Neuroprotection Against Oxidative Stress

- Study Design : SH-SY5Y neuronal cells were treated with H₂O₂ in the presence of varying concentrations of this compound.

- Findings : The compound significantly reduced cell death and apoptosis markers compared to untreated controls, indicating its protective effects against oxidative stress.

- Antiviral Activity Against HBV

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Methylpyrrolidine-3-carboxylic acid | Neuroprotective, Antiviral | Enzyme inhibition, receptor modulation |

| Pyrrolidine-2-carboxylic acid | Limited neuroprotective | Similar mechanisms but less efficacy |

| Proline | Natural amino acid | Involved in protein synthesis |

Q & A

Q. What are the recommended synthetic routes for 2-methylpyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer: Enantiomerically pure synthesis can be achieved via asymmetric hydrogenation of pyrroline precursors or chiral resolution using diastereomeric salt formation. For example, (R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride synthesis employs chiral pool strategies starting from L-proline derivatives . Storage under inert atmospheres (e.g., nitrogen) is critical to prevent racemization .

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer: Use HPLC with chiral columns (e.g., Chiralpak® AD-H) to assess enantiomeric purity (>98% ee). NMR spectroscopy (1H/13C) confirms structural identity, with characteristic peaks for the pyrrolidine ring (δ 3.2–3.8 ppm) and carboxylic acid (δ 170–175 ppm in 13C). Elemental analysis (C, H, N, Cl) validates stoichiometry .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer: Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols (use fume hoods). In case of skin contact, wash with soap/water immediately. Store at 2–8°C in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be quantified, and what are common pitfalls in chiral analysis?

- Methodological Answer: Chiral HPLC (e.g., using a Crownpak® CR column) with UV detection at 210 nm is standard. Pitfalls include column degradation (mitigated by pre-saturation with mobile phase additives like 0.1% trifluoroacetic acid) and co-elution of impurities. Cross-validate with polarimetry or NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

- Methodological Answer: Conduct accelerated stability studies :

Q. How to resolve contradictions in reported solubility data across studies?

- Methodological Answer: Discrepancies often arise from solvent purity (e.g., residual water in DMSO) or temperature fluctuations. Standardize measurements using dynamic light scattering (DLS) for particle size analysis and shake-flask method with saturated solutions filtered through 0.22 µm membranes. Report results with ±0.5% confidence intervals .

Q. What strategies are effective for impurity profiling in batch synthesis?

- Methodological Answer: Use LC-MS/MS to identify impurities (e.g., des-methyl analogs or oxidation byproducts). Compare retention times and fragmentation patterns against reference standards. For quantitation, employ charged aerosol detection (CAD) due to poor UV absorbance of non-chromophoric impurities .

Q. How can computational modeling predict the compound’s interactions in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。